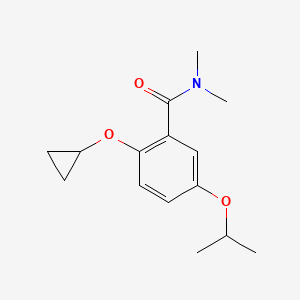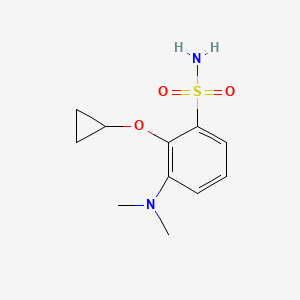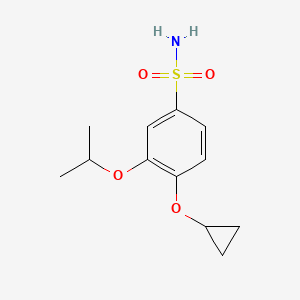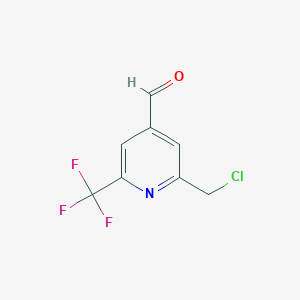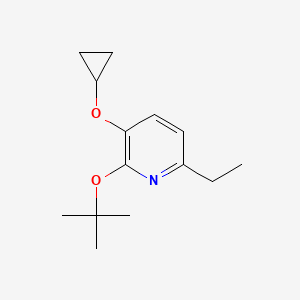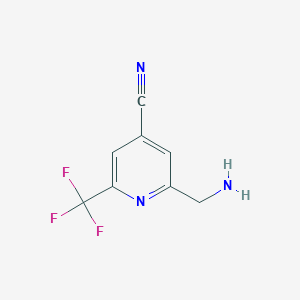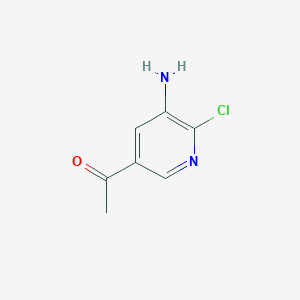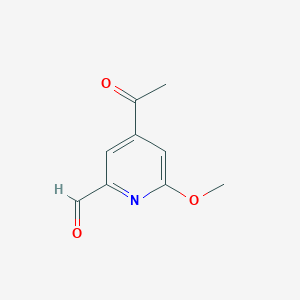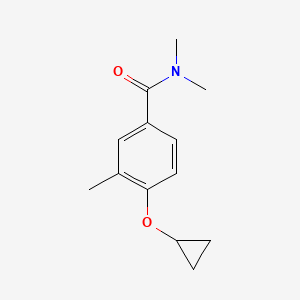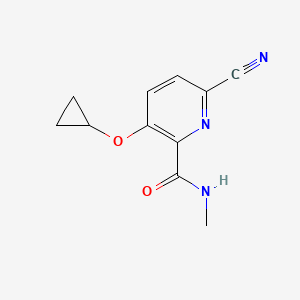
6-Cyano-3-cyclopropoxy-N-methylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-3-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound is known for its unique structure, which includes a cyano group, a cyclopropoxy group, and a picolinamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-3-cyclopropoxy-N-methylpicolinamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using large-scale reactors and continuous flow processes to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyano-3-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The picolinamide moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include malonic acid half thioesters for decarboxylative Mannich-type reactions . The reactions are typically carried out under controlled temperatures and with specific catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include chiral cyanamide derivatives, which have significant enantioselectivity and potential biological activities .
Wissenschaftliche Forschungsanwendungen
6-Cyano-3-cyclopropoxy-N-methylpicolinamide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Cyano-3-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The cyano group acts as an activating group, facilitating various chemical reactions. The compound’s structure allows it to interact with enzymes and receptors, potentially leading to biological effects such as inhibition of specific kinases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylpicolinamide-4-thiol derivatives: These compounds have similar structures and are investigated for their antitumor activities.
Cyanoacetamide derivatives: These compounds share the cyano group and are used in the synthesis of various heterocyclic compounds.
Uniqueness
6-Cyano-3-cyclopropoxy-N-methylpicolinamide is unique due to its combination of a cyano group, a cyclopropoxy group, and a picolinamide moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C11H11N3O2 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
6-cyano-3-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-13-11(15)10-9(16-8-3-4-8)5-2-7(6-12)14-10/h2,5,8H,3-4H2,1H3,(H,13,15) |
InChI-Schlüssel |
GGBQFTGTEWIWRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=CC(=N1)C#N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


